molecular formula C21H19NO3 B5208125 3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one

3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one

Numéro de catalogue B5208125
Poids moléculaire: 333.4 g/mol
Clé InChI: GKVLKQQITBVGCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, also known as BDQ, is a novel anti-tuberculosis drug that has been approved by the US Food and Drug Administration (FDA) in 2012. BDQ has shown promising results in treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), which are two of the most severe forms of tuberculosis.

Mécanisme D'action

3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one targets the ATP synthase enzyme of M. tuberculosis, which is responsible for generating energy for the bacteria. This compound binds to a specific subunit of the ATP synthase enzyme, inhibiting its activity and leading to the death of the bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good tolerability in humans. It is metabolized in the liver and excreted in the urine. This compound has been reported to cause minor side effects such as nausea, headache, and dizziness.

Avantages Et Limitations Des Expériences En Laboratoire

3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has several advantages for laboratory experiments. It is highly effective against drug-resistant strains of M. tuberculosis, making it a valuable tool for studying tuberculosis. However, this compound is a relatively new drug, and its availability may be limited in some parts of the world.

Orientations Futures

There are several future directions for research on 3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one. One area of interest is the development of new drug combinations that include this compound for the treatment of tuberculosis. Another area of research is the optimization of the synthesis of this compound to improve its yield and reduce its cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for treating other diseases.

Méthodes De Synthèse

3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with 2-amino-3,4-dimethoxybenzoic acid to form the key intermediate, which is then cyclized to form the final product, this compound.

Applications De Recherche Scientifique

3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been extensively studied for its anti-tuberculosis activity. In vitro studies have shown that this compound is highly effective against drug-resistant strains of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. In vivo studies in animal models have also demonstrated the efficacy of this compound in treating tuberculosis.

Propriétés

IUPAC Name

3-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-19-10-8-14(11-20(19)25-2)17-12-18(23)21-15-6-4-3-5-13(15)7-9-16(21)22-17/h3-11,17,22H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVLKQQITBVGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(N2)C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.